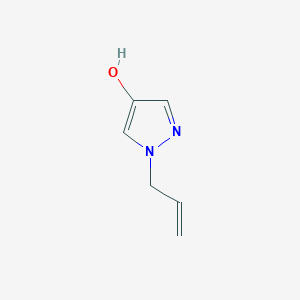
1-(prop-2-en-1-yl)-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(prop-2-en-1-yl)-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a prop-2-en-1-yl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-(prop-2-en-1-yl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazol-4-ol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1-(prop-2-en-1-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a carbonyl group, resulting in the formation of 1-(prop-2-en-1-yl)-1H-pyrazol-4-one.
Reduction: The compound can undergo reduction reactions, particularly at the double bond in the prop-2-en-1-yl group, leading to the formation of saturated derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(prop-2-en-1-yl)-1H-pyrazol-4-ol has several scientific research applications across different fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and microbial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(prop-2-en-1-yl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
1-(prop-2-en-1-yl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1H-pyrazol-4-ol: Lacks the prop-2-en-1-yl group, resulting in different chemical and biological properties.
1-(prop-2-en-1-yl)-1H-pyrazol-3-ol: The hydroxyl group is at position 3 instead of position 4, leading to variations in reactivity and biological activity.
1-(prop-2-en-1-yl)-1H-pyrazol-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
78242-25-8 |
|---|---|
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC名 |
1-prop-2-enylpyrazol-4-ol |
InChI |
InChI=1S/C6H8N2O/c1-2-3-8-5-6(9)4-7-8/h2,4-5,9H,1,3H2 |
InChIキー |
VQLLTDJJNMZMOB-UHFFFAOYSA-N |
SMILES |
C=CCN1C=C(C=N1)O |
正規SMILES |
C=CCN1C=C(C=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride](/img/structure/B1485129.png)
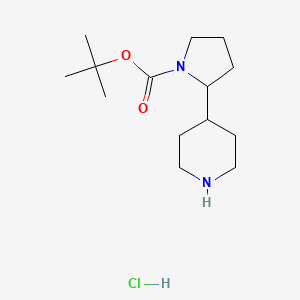

amine hydrochloride](/img/structure/B1485133.png)
![(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485135.png)
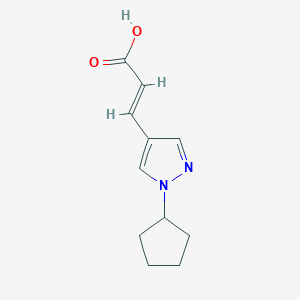
![(2E)-3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485137.png)
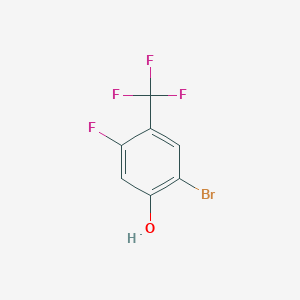
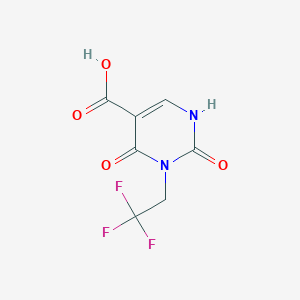
![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)
![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)
![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)
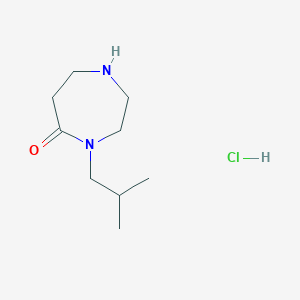
![tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate](/img/structure/B1485152.png)
